REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]2[O:6][C:7]([F:10])([F:9])[O:8][C:4]=2[CH:3]=1.[CH2:13](Br)[C:14]#[CH:15]>C1(C)C=CC=CC=1>[F:9][C:7]1([F:10])[O:6][C:5]2[CH:11]=[CH:12][C:2]([NH:1][CH2:15][C:14]#[CH:13])=[CH:3][C:4]=2[O:8]1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(OC(O2)(F)F)C=C1
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Name
|
|
Quantity
|
0.99 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(OC2=C(O1)C=CC(=C2)NCC#C)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |